![molecular formula C7H14N4 B12051727 2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(プロパン-2-イル)-4H-1,2,4-トリアゾール-3-イル]エタン-1-アミンは、トリアゾール類に属する化学化合物です。トリアゾールは、窒素原子を3つ含む5員環複素環式化合物です。この特定の化合物は、トリアゾール環にイソプロピル基が結合し、エチルアミン側鎖が結合していることを特徴としています。トリアゾールは、その多様な生物活性で知られており、医薬品、農薬、材料科学で広く使用されています。
準備方法
2-[4-(プロパン-2-イル)-4H-1,2,4-トリアゾール-3-イル]エタン-1-アミンの合成は、さまざまな合成経路を通じて達成できます。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。たとえば、イソプロピル置換ヒドラジンと適切なニトリルの反応により、トリアゾール環が生成されます。次に、求核置換反応を通じてエチルアミン側鎖を導入することができます。
工業生産方法は、収量と純度を最大限に高めるために、反応条件を最適化することがよくあります。これには、触媒の使用、温度制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応解析
2-[4-(プロパン-2-イル)-4H-1,2,4-トリアゾール-3-イル]エタン-1-アミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化させることができ、対応する酸化物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、還元誘導体を生成することができます。
置換: エチルアミン側鎖は、求核置換反応に参加することができ、適切な条件下で、アミン基を他の求核剤に置き換えることができます。
これらの反応で使用される一般的な試薬と条件には、エタノールやジクロロメタンなどの溶媒、パラジウムや白金などの触媒が含まれます。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
2-[4-(プロパン-2-イル)-4H-1,2,4-トリアゾール-3-イル]エタン-1-アミンは、幅広い科学研究への応用があります。
化学: これは、医薬品や農薬を含むより複雑な分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌、抗真菌、抗ウイルスなどの生物活性を示し、薬剤開発の候補となっています。
医学: これは、感染症や癌などのさまざまな疾患の治療における潜在的な治療効果について調査されています。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されます。
化学反応の分析
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethylamine side chain can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-[4-(プロパン-2-イル)-4H-1,2,4-トリアゾール-3-イル]エタン-1-アミンの作用機序には、特定の分子標的との相互作用が含まれます。トリアゾール環は、酵素や受容体に結合して、その活性を阻害したり、その機能を調節したりすることができます。この相互作用は、抗菌活性や癌細胞増殖の阻害など、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子経路は、特定の用途と標的によって異なります。
類似化合物との比較
2-[4-(プロパン-2-イル)-4H-1,2,4-トリアゾール-3-イル]エタン-1-アミンは、次のような他の類似化合物と比較することができます。
2-(4-メチルピペラジン-1-イル)エタン-1-アミン: この化合物は、構造が似ていますが、トリアゾール環ではなくピペラジン環を持っています。これは、異なる生物活性と用途を示しています。
2-(2-イソプロピル-1H-イミダゾール-1-イル)エタン-1-アミン: この化合物は、トリアゾール環ではなくイミダゾール環を含んでおり、異なる化学的性質と用途を持っています。
2-[4-(プロパン-2-イル)-4H-1,2,4-トリアゾール-3-イル]エタン-1-アミンの独自性は、その特定の構造にあり、他の類似化合物と比較して、異なる生物活性と化学反応性を付与しています。
特性
IUPAC Name |
2-(4-propan-2-yl-1,2,4-triazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-6(2)11-5-9-10-7(11)3-4-8/h5-6H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKWVZQMZJGFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

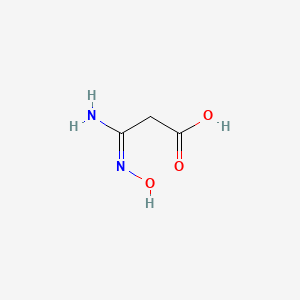
![trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;hydrate](/img/structure/B12051665.png)
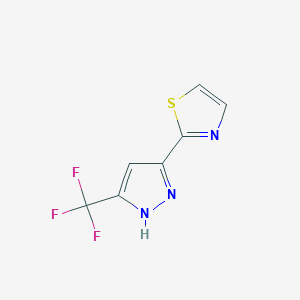
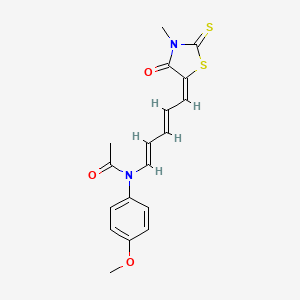


![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12051696.png)

![(4Z)-4-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12051710.png)
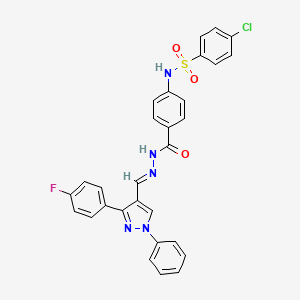
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)
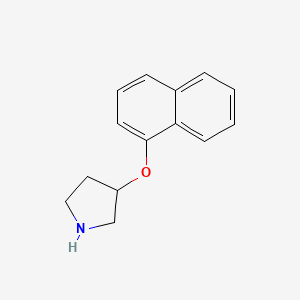
![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)
